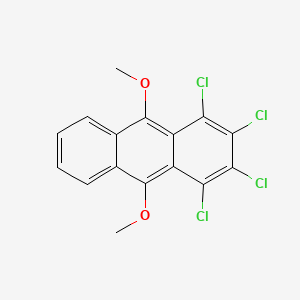
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium is a coordination compound with the chemical formula C46H44O6P2Ru It is a ruthenium-based complex that features two butyrate ligands, two carbonyl groups, and two triphenylphosphine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium can be synthesized through the reaction of ruthenium trichloride with triphenylphosphine and butyric acid in the presence of carbon monoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: The ligands in the complex can be substituted with other ligands, such as phosphines or carbonyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ruthenium-phosphine or ruthenium-carbonyl complexes.
Scientific Research Applications
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and carbonylation processes.
Medicine: Research is ongoing to explore the potential use of ruthenium complexes in cancer therapy due to their ability to interact with DNA and other cellular components.
Industry: The compound is used in industrial processes that require efficient and selective catalysts for chemical transformations.
Mechanism of Action
The mechanism of action of di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium involves the coordination of the ruthenium center with various ligands, which can facilitate different chemical reactions. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, and can also participate in redox reactions due to the variable oxidation states of ruthenium. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Di(butyrato)dicarbonylbis(triphenylphosphine)ruthenium can be compared with other similar ruthenium complexes, such as:
Dicarbonyltris(triphenylphosphine)ruthenium(0): This compound features three triphenylphosphine ligands and two carbonyl groups, and is known for its use in catalytic hydrogenation reactions.
Bis(triphenylphosphine)ruthenium(II) dicarbonyl chloride: This complex contains two triphenylphosphine ligands, two carbonyl groups, and two chloride ions, and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific ligand arrangement, which imparts distinct chemical properties and reactivity compared to other ruthenium complexes.
Properties
Molecular Formula |
C46H46O6P2Ru+2 |
|---|---|
Molecular Weight |
857.9 g/mol |
IUPAC Name |
butanoate;carbon monoxide;ruthenium(2+);triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.2C4H8O2.2CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2-3-4(5)6;2*1-2;/h2*1-15H;2*2-3H2,1H3,(H,5,6);;;/q;;;;;;+2 |
InChI Key |
RTRAKVBZQZBIRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


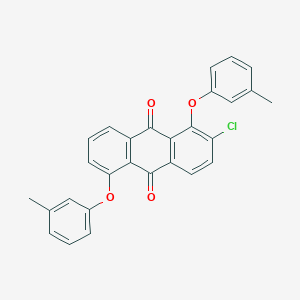
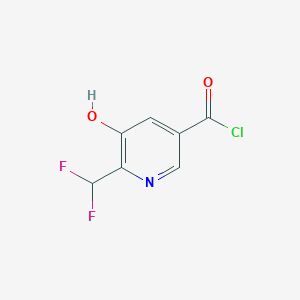
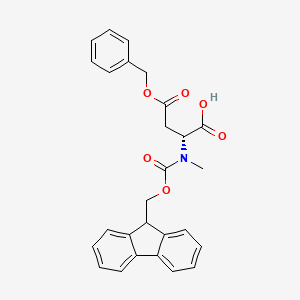
![Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis-](/img/structure/B13137634.png)
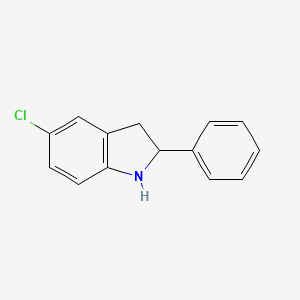
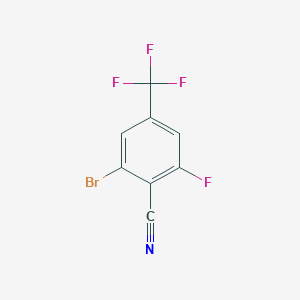
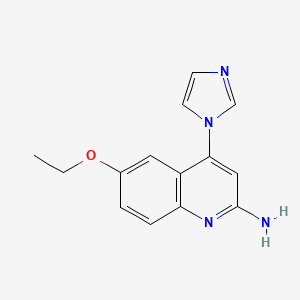
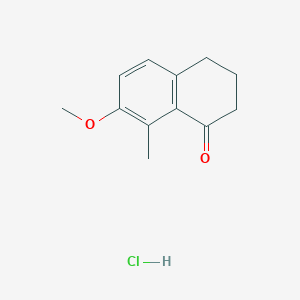
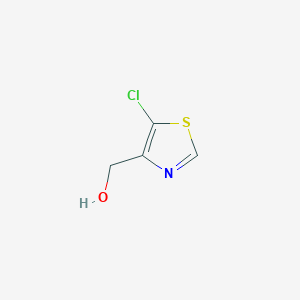

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B13137692.png)
![2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene](/img/structure/B13137694.png)
![3-Oxazolidinyloxy, 2-[(6R)-9-hydroxy-13,13-dimethyl-9-oxido-4-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-5,8,10-trioxa-13-azonia-9-phosphatetradec-1-yl]-4,4-dimethyl-2-tridecyl-, inner salt](/img/structure/B13137699.png)
